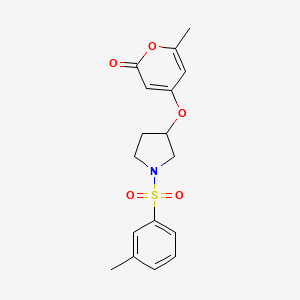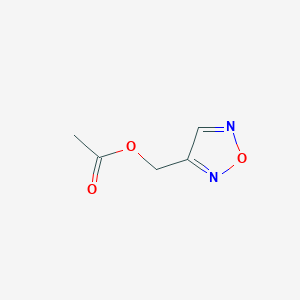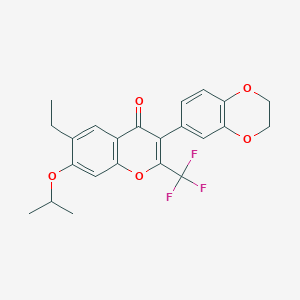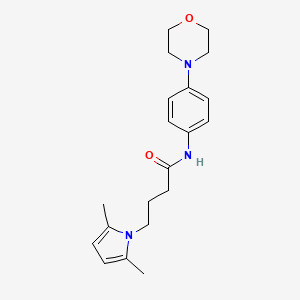![molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2](/img/structure/B2569718.png)
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde” is an organic molecule that contains an indole ring, a bromophenyl group, and a sulfanyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The bromophenyl group is a phenyl ring with a bromine atom attached, and the sulfanyl group (-SH) is similar to a hydroxyl group (-OH) but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the bromophenyl group, and the sulfanyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .Applications De Recherche Scientifique
Heterocycle Synthesis : Indole derivatives serve as precursors for synthesizing complex heterocycles like furoindoles and furanoindoles. These compounds are synthesized through multi-step processes involving protection, lithiation, and cyclization steps. The significance of these heterocycles is attributed to their potential biological activities (Gribble et al., 2002), (Pchalek et al., 2021).
One-Pot Synthesis : Efficient one-pot methods are developed for synthesizing sulfanyl-sulfinyl(or sulfonyl)-indoles. This process is important for generating structural diversity and complexity in a single reaction setup (Kobayashi et al., 2013).
Catalysis Applications : Indole derivatives are used in the synthesis of Schiff bases with an indole core. These compounds, upon reaction with certain reagents, form complexes that are utilized as catalysts in coupling and allylation reactions. This demonstrates their utility in facilitating chemical transformations (Singh et al., 2017).
Green Synthetic Routes : Environmentally friendly methods, such as the grindstone method, are employed for preparing knoevenagel condensed products of indole-3-carbaldehydes. This approach is favored for its advantages like excellent yields, short reaction times, and environmental sustainability (Yogita Madan, 2020).
Intramolecular Annulation : Intramolecular annulation techniques are used to convert N-substituted indole-3-carboxaldehydes into gamma-carboline derivatives. This method showcases the versatility of indole derivatives in synthesizing polycyclic compounds (Zhang & Larock, 2003).
Gold-Catalyzed Cycloisomerizations : Indole derivatives are subjected to gold-catalyzed cycloisomerizations, showcasing their reactivity and providing a method for synthesizing structurally diverse compounds (Kothandaraman et al., 2011).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, the presence of the bromine atom could potentially make this compound toxic if ingested or inhaled .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFJXKOJJLXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)


![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
